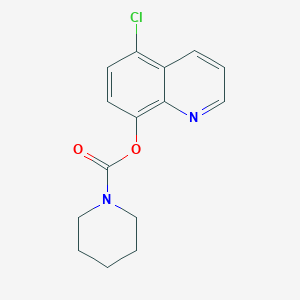

![molecular formula C24H26FNO B2892299 N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide CAS No. 304885-12-9](/img/structure/B2892299.png)

N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

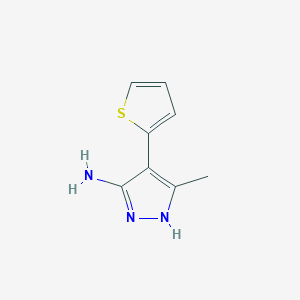

The compound “N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane structure, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The compound also contains a carboxamide group and a fluorophenyl group, which are common functional groups in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-dimensional adamantane core, the planar phenyl and 4-fluorophenyl rings, and the polar carboxamide group . The presence of the fluorine atom could influence the electronic properties of the molecule and potentially its interactions with biological targets .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantane core would likely impart lipophilic properties, while the carboxamide group would introduce polarity and potential for hydrogen bonding .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Selective Inhibitors of Kinase Superfamily

Research on substituted carboxamides, such as the Met kinase inhibitors, demonstrates their potential in targeting cancer pathways. For instance, compounds with improved enzyme potency and selectivity have shown promising results in preclinical cancer models, highlighting the therapeutic potential of structurally related carboxamides in oncology (Schroeder et al., 2009).

Antipathogenic Agents

Thiourea derivatives of benzamides have been explored for their antibacterial properties, particularly against biofilm-forming pathogens. The structural modification of benzamides indicates a potential route for developing new antimicrobial agents with specific biofilm targeting capabilities (Limban et al., 2011).

Material Science Applications

Polyamide Synthesis

The synthesis and characterization of novel diphenylfluorene-based aromatic polyamides from related carboxylic acids have shown significant promise in creating materials with excellent solubility, thermal stability, and mechanical properties. These materials could have applications in high-performance plastics, coatings, and films (Hsiao et al., 1999).

Electrochromic and Electrofluorescent Materials

Polyamides containing bis(diphenylamino)-fluorene moieties have been developed for their dual-switching electrochromic and electrofluorescent properties. These materials offer potential for advanced optical and electronic devices due to their reversible color-changing capabilities and high contrast ratios (Sun et al., 2016).

Chemical Synthesis Applications

Carboxamide Synthesis Techniques

Studies on efficient methods for synthesizing carboxamides from carboxylic acids and amines highlight the versatility and utility of carboxamide compounds in chemical synthesis. These methodologies provide a foundation for creating a wide range of structurally diverse and potentially biologically active carboxamides (Mukaiyama et al., 1976).

Orientations Futures

Mécanisme D'action

- The compound interacts with CA2, potentially inhibiting its activity. However, the exact mechanism of inhibition remains to be fully elucidated .

- Although the precise mode of action is not definitively established, it has been theorized that the compound may act intracellularly rather than by inhibiting calcium entry into cells. One proposed mechanism involves antagonizing calmodulin , a calcium-binding protein. Calmodulin plays a vital role in regulating various cellular processes, including enzyme activity and gene expression .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO/c25-21-8-6-17(7-9-21)16-26(22-4-2-1-3-5-22)23(27)24-13-18-10-19(14-24)12-20(11-18)15-24/h1-9,18-20H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYDQKIHWFMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

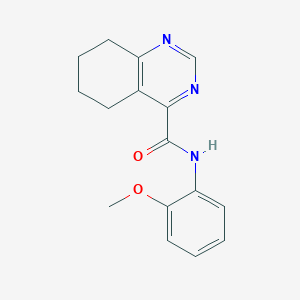

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)

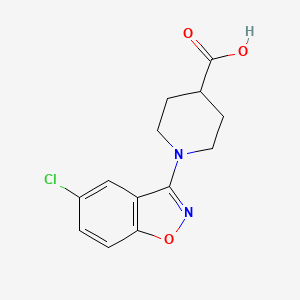

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)

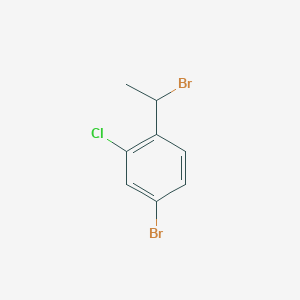

![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)

![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)

![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)